molecular formula C11H10F4N2O2 B8078458 1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine

1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine

Cat. No.: B8078458
M. Wt: 278.20 g/mol
InChI Key: QZXSWSLPODZRJC-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine typically involves the reaction of 2,6-difluoro-4-nitrophenol with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2,6-Difluoro-4-nitrophenol
  • 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one
  • 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine

Uniqueness

1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(2,6-difluoro-4-nitrophenyl)-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4N2O2/c12-8-5-7(17(18)19)6-9(13)10(8)16-3-1-11(14,15)2-4-16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSWSLPODZRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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